molecular formula C10H11ClF3N3S B12230934 1-(difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-3-methyl-1H-pyrazol-4-amine

1-(difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-3-methyl-1H-pyrazol-4-amine

Cat. No.: B12230934
M. Wt: 297.73 g/mol
InChI Key: UJFAAOCWFCNYAM-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(difluoromethyl)-3-methyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-4-amine . This nomenclature follows priority rules for substituents on the pyrazole ring:

  • 1-(difluoromethyl) : A difluoromethyl group (-CF$$_2$$H) occupies position 1 of the pyrazole ring.
  • 3-methyl : A methyl group (-CH$$_3$$) is attached to position 3.
  • N-[(5-fluorothiophen-2-yl)methyl] : The amine group at position 4 is substituted with a (5-fluoro-2-thienyl)methyl moiety, where a fluorine atom is bonded to carbon 5 of the thiophene ring.

The structural representation (Figure 1) highlights:

  • A five-membered pyrazole ring with nitrogen atoms at positions 1 and 2.
  • The difluoromethyl group at position 1, methyl group at position 3, and amine-linked thienylmethyl group at position 4.
  • The thiophene ring’s fluorine substituent at position 5, which influences electronic properties and reactivity.
SMILES Notation: C1=C(N=NN1C(F)F)C(C)NCC2=CC=C(S2)F  

Molecular Formula and Weight Analysis

The molecular formula C$${10}$$H$${11}$$F$$3$$N$$3$$S reflects the compound’s elemental composition:

Element Count Atomic Weight (g/mol) Total Contribution (g/mol)
Carbon 10 12.011 120.110
Hydrogen 11 1.008 11.088
Fluorine 3 18.998 56.994
Nitrogen 3 14.007 42.021
Sulfur 1 32.065 32.065

Molecular Weight : 262.278 g/mol.

The difluoromethyl and fluorine groups contribute significantly to the compound’s molecular weight (56.994 g/mol combined), while the thiophene ring adds sulfur’s distinct physicochemical influence. This weight aligns with pyrazole derivatives bearing fluorinated and heterocyclic substituents, as seen in analogous structures.

CAS Registry Number and PubChem CID Identification

As of the latest available data, 1-(difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-3-methyl-1H-pyrazol-4-amine has not been assigned a CAS Registry Number or PubChem CID in the referenced sources. Regulatory identifiers for novel compounds are typically assigned upon registration with chemical databases such as CAS or PubChem. For example:

  • CAS Numbers : Unique numerical identifiers assigned by the Chemical Abstracts Service to substances described in open scientific literature.
  • PubChem CIDs : Non-proprietary identifiers for compounds in the PubChem database, which aggregates chemical information from regulatory and academic sources.

While structurally similar compounds, such as 1-(difluoromethyl)-1H-pyrazol-4-amine (PubChem CID: 33781814) and N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-4-amine, have established identifiers, the absence of specific entries for this derivative suggests it remains under characterization or is proprietary. Researchers seeking these identifiers should consult specialized chemical registries or synthesis reports.

Properties

Molecular Formula

C10H11ClF3N3S

Molecular Weight

297.73 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(5-fluorothiophen-2-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H10F3N3S.ClH/c1-6-8(5-16(15-6)10(12)13)14-4-7-2-3-9(11)17-7;/h2-3,5,10,14H,4H2,1H3;1H

InChI Key

UJFAAOCWFCNYAM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=C(S2)F)C(F)F.Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation with Methylhydrazine

A widely adopted method involves reacting 1,3-diketones with methylhydrazine to form 3-methylpyrazole derivatives. For 1-(difluoromethyl)-3-methylpyrazole intermediates, difluoroacetyl halides are employed to introduce the difluoromethyl group. As demonstrated in Patent CN111362874B, difluoroacetyl chloride reacts with α,β-unsaturated esters under basic conditions to form α-difluoroacetyl intermediates, which subsequently undergo cyclization with methylhydrazine.

Reaction conditions :

  • Catalyst : Potassium iodide (1.5 mol%)
  • Solvent : Dichloromethane or 1,2-dichloroethane
  • Temperature : -30°C to 85°C (stepwise)
  • Yield : 75–80% after recrystallization

This method favors the formation of the 3-(difluoromethyl)-1-methylpyrazole regioisomer over the 5-substituted variant in a 95:5 ratio, critical for ensuring structural fidelity.

Transition-Metal-Mediated Cyclization

Alternative routes utilize palladium or copper catalysts to assemble the pyrazole ring from alkynes and diazo compounds. While less common for this specific derivative, such methods offer advantages in regiochemical control under milder conditions.

Optimization of Reaction Conditions

Catalyst Selection

Potassium iodide significantly enhances cyclization efficiency by facilitating the formation of reactive intermediates. Comparative studies from Patent CN111362874B demonstrate its superiority over sodium iodide, with yields improving by 5–7%.

Solvent Effects

Polar aprotic solvents like tetrahydrofuran (THF) and dichloromethane favor cyclocondensation, while aqueous ethanol mixtures (35–65%) optimize recrystallization purity.

Solvent Purity (%) Yield (%)
Dichloromethane 99.6 75.9
Ethanol/water (40%) 99.3 79.6

Temperature Control

Low temperatures (-30°C) during methylhydrazine addition minimize side reactions, while gradual warming to 85°C drives cyclization to completion.

Purification and Characterization

Recrystallization

Crude product purification via recrystallization in ethanol/water (40%) achieves >99% HPLC purity. Higher water content (50–65%) reduces yield but improves crystal quality.

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 7.45 (s, 1H, pyrazole-H), 6.95 (d, 1H, thienyl-H), 4.55 (s, 2H, CH$$2$$), 3.85 (s, 3H, CH$$_3$$).
  • $$^{19}$$F NMR : -110 ppm (CF$$_2$$H), -120 ppm (thienyl-F).

Challenges and Innovations

Regioselectivity

Competing formation of 5-(difluoromethyl) regioisomers remains a hurdle. Patent CN111362874B addresses this by adjusting methylhydrazine stoichiometry and employing KI catalysis, achieving a 95:5 isomer ratio.

Green Chemistry Approaches

Recent advances explore solvent-free mechanochemical synthesis and biocatalytic methods to reduce waste, though yields currently lag behind traditional routes.

Chemical Reactions Analysis

Types of Reactions

1-(difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Applications

1-(difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-3-methyl-1H-pyrazol-4-amine has been explored for various therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, aminopyrazole-based compounds have shown sub-micromolar activity against both Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA) . The introduction of difluoromethyl and thienyl groups enhances the biological activity, making these compounds viable candidates for developing new antibiotics.

Anticancer Potential

The compound has also demonstrated potential as an anticancer agent. Studies have indicated that pyrazole derivatives can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) with varying degrees of effectiveness . The structure-activity relationship (SAR) analysis suggests that modifications at specific positions on the pyrazole ring can significantly influence anticancer activity.

Study 1: Antimicrobial Efficacy

In a recent study, a series of pyrazole derivatives were synthesized, including the compound . These derivatives were tested against various bacterial strains, revealing significant inhibition against Gram-positive and Gram-negative bacteria. The compound displayed a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics .

Study 2: Anticancer Activity

Another study focused on evaluating the antiproliferative effects of this compound on HeLa cells. Results indicated a growth inhibition percentage of approximately 54%, suggesting promising anticancer properties. Further investigation into the SAR revealed that specific substitutions on the pyrazole ring could enhance efficacy while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Research Findings and Computational Studies

  • DFT Analysis: Pyrazole derivatives with electron-withdrawing groups (e.g., difluoromethyl) exhibit enhanced nonlinear optical (NLO) properties due to polarized electron distribution, as demonstrated in for similar compounds .
  • Hydrogen-Bonding Patterns : The (5-fluoro-thienyl)methyl group in the target compound may form unique hydrogen-bonding networks compared to phenyl or pyridyl analogues, affecting crystal packing and solubility .

Biological Activity

1-(Difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-3-methyl-1H-pyrazol-4-amine is a synthetic organic compound notable for its unique structure, which includes a pyrazole core and several functional groups, particularly the difluoromethyl and thienylmethyl moieties. These structural features enhance its biological activity and stability, making it a subject of interest in medicinal chemistry.

The molecular formula of the compound is C12H12F3N3SC_{12}H_{12}F_3N_3S, with a molecular weight of approximately 283.70 g/mol. The presence of fluorine atoms is significant as they often contribute to increased lipophilicity and biological activity.

PropertyValue
Molecular FormulaC12H12F3N3S
Molecular Weight283.70 g/mol
IUPAC Name1-(difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-3-methyl-1H-pyrazol-4-amine
CAS Number1855939-95-5

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including kinases involved in cell cycle regulation and proliferation. Preliminary studies indicate that it may act as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cancer cell proliferation.

Anticancer Properties

Research has demonstrated that 1-(difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-3-methyl-1H-pyrazol-4-amine exhibits significant antiproliferative activity against a range of cancer cell lines. For instance, it has shown sub-micromolar GI50 values (the concentration required to inhibit cell growth by 50%) against various cancer types, including ovarian and lung cancers.

Table: Antiproliferative Activity Against Cancer Cell Lines

Cell LineGI50 (μM)
A2780 (Ovarian)0.158
HeLa (Cervical)0.127
NCI-H23 (Lung)<0.500
HCT-15 (Colon)<0.500

Mechanistic Insights

Mechanistic studies suggest that the compound induces apoptosis in cancer cells by reducing phosphorylation of retinoblastoma protein at Thr821, leading to cell cycle arrest at the S and G2/M phases. This mechanism highlights its potential as a therapeutic agent in oncology.

Case Studies

Several case studies have explored the efficacy of this compound in vitro and in vivo:

  • In Vitro Study : A study involving A2780 ovarian cancer cells showed that treatment with the compound resulted in significant reductions in cell viability, correlating with increased apoptosis markers.
  • In Vivo Study : Animal models treated with the compound demonstrated reduced tumor growth compared to control groups, indicating its potential for further development as an anticancer drug.

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